

Comprehensive Structural Characterization of Bromophenyl Acetamide Derivatives

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Compound of Interest

Compound Name: 2-(4-bromophenyl)-N-(propan-2-yl)acetamide

Cat. No.: B5583576

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From Spectroscopic Signatures to Solid-State Architecture

Strategic Importance in Medicinal Chemistry

Bromophenyl acetamides serve as critical pharmacophores and intermediates in drug discovery. Beyond their role as stable precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), they are invaluable for probing halogen bonding in active sites. The bromine atom acts as a Lewis acid (

-hole donor), capable of forming specific, directional interactions with backbone carbonyls or nucleophilic residues in target proteins.

Characterizing these compounds requires more than simple identity confirmation; it demands a rigorous assessment of regioisomerism (ortho/meta/para), isotopic distribution, and solid-state polymorphism, which can profoundly influence bioavailability and formulation stability.

Primary Spectroscopic Validation

A. Mass Spectrometry: The Isotopic Fingerprint

For any brominated compound, Mass Spectrometry (MS) provides the first and most definitive confirmation of elemental composition due to the unique natural abundance of bromine isotopes.

- Mechanism: Bromine exists as

Br (50.69%) and

Br (49.31%).
- Diagnostic Signature: Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), a mono-brominated acetamide will display an M and M+2 peak doublet of approximately 1:1 intensity.
- Application: In High-Resolution Mass Spectrometry (HRMS), this doublet confirms the presence of the halogen before any fragmentation analysis begins.

Ion Species	m/z Calculation (approx)	Relative Intensity	Diagnostic Value
Molecular Ion ()		100%	Confirms Br isotope presence.
Isotope Peak ()		~98%	Confirms Br; establishes mono-bromination.
Fragment ()		Variable	Loss of ketene (); confirms acetyl group.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for distinguishing regioisomers.[1] The electronic environment of the aromatic ring is perturbed differently depending on whether the bromine is ortho, meta, or para to the acetamido group.

1. Proton (

H) NMR Strategy

- Amide Proton (-NH): Typically appears as a broad singlet between 9.0 – 10.5 ppm (solvent dependent, often DMSO-
).
).
- Methyl Group (-CH
): A sharp singlet at 2.0 – 2.1 ppm. This is the internal standard for integration (3H).
- Aromatic Region (6.5 – 8.0 ppm):
 - Para-isomer: Symmetric AA'BB' system. Appears as two distinct doublets (Hz).
 - Meta-isomer: Asymmetric. Look for a singlet (H₂), two doublets, and a triplet.
 - Ortho-isomer: Complex multiplet patterns due to proximity of the bulky bromine and acetamide groups (steric compression).

2. Carbon (

C) NMR & The Heavy Atom Effect

The "Heavy Atom Effect" of bromine causes an upfield shift (shielding) of the ipso-carbon attached directly to it, often pushing it to 115–120 ppm, which is counter-intuitive compared to electronegativity trends.

Table 1: Representative NMR Shifts for N-(4-bromophenyl)acetamide (DMSO-

)

Nucleus	Position	Shift (ppm)	Multiplicity / Coupling	Structural Insight
H	Amide -NH	10.0 - 10.2	Broad Singlet	H-bonding sensitive
H	Ar-H (2,6)	7.55 - 7.65	Doublet (Hz)	Ortho to Acetamide (Deshielded)
H	Ar-H (3,5)	7.40 - 7.50	Doublet (Hz)	Ortho to Bromine
H	Acetyl -CH	2.05	Singlet	Methyl reference
C	Carbonyl (C=O)	~168.5	Singlet	Amide functionality
C	Ar-C (ipso-N)	~139.0	Singlet	Attached to N
C	Ar-C (ipso-Br)	~115.0	Singlet	Heavy Atom Effect (Shielded)

Solid-State Architecture & Halogen Bonding

In the solid state, bromophenyl acetamides are model systems for studying intermolecular interactions.

Single Crystal X-Ray Diffraction (SC-XRD)[4]

- Hydrogen Bonding: The primary structural driver is the N-H...O=C hydrogen bond, which typically forms infinite 1D chains or ribbons along a specific crystallographic axis (often the b or c axis in monoclinic systems like).
- Halogen Bonding (XB): The bromine atom often exhibits a "

-hole"—a region of positive electrostatic potential along the C-Br bond axis. This allows it to act as a Lewis acid, interacting with electron-rich species (like the carbonyl oxygen of a neighboring molecule or

-systems).

- Geometry: Look for C-Br[2][3]...O angles close to 180°.
- Significance: These interactions stabilize specific polymorphs, influencing melting point and solubility.

Chromatographic Purity Profiling (HPLC)

For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is required. Bromine increases lipophilicity, increasing retention time compared to non-halogenated analogs.

Recommended Method Parameters:

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m, mm.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile (ACN).
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic -) and 210 nm (amide -).
- Elution Order (General): Acetamide

Fluoro-

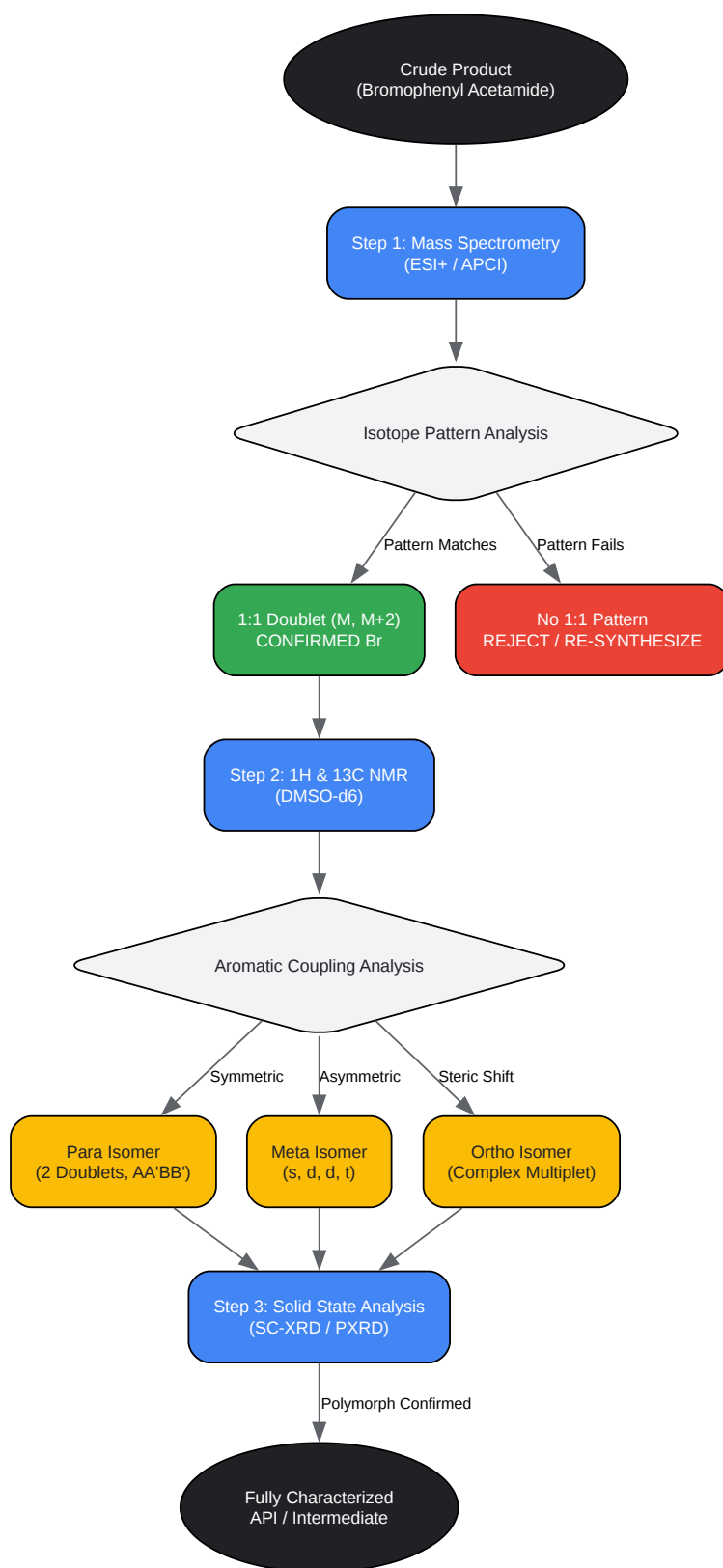
Chloro-

Bromo-

Iodo-phenyl acetamide (increasing hydrophobicity).

Integrated Characterization Workflow

The following diagram outlines the decision matrix for confirming the structure of a synthesized bromophenyl acetamide derivative.



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Figure 1: Logical decision tree for the structural validation of brominated acetamide derivatives.

References

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